Phenelzine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that remains in clinical use for treatment-resistant depression and anxiety disorders. As a hydrazine derivative, its unique chemical structure and mechanism of action present distinctive pharmacokinetic and metabolic properties that warrant detailed examination. Originally developed by Parke-Davis and receiving FDA approval in 1961, phenelzine continues to be relevant in contemporary neuropsychopharmacology due to its multifaceted effects on neurotransmitter systems. This whitepaper provides a comprehensive technical analysis of phenelzine's pharmacokinetic profile, with particular emphasis on parameters relevant to drug development scientists and clinical researchers.
The compound's chemical designation is (2-phenylethyl)hydrazine with molecular formula C₈H₁₂N₂ and average molecular weight of 136.1943 g/mol. Phenelzine sulfate is the typical pharmaceutical salt form administered orally. Unlike reversible MAO inhibitors, phenelzine forms irreversible covalent bonds with the monoamine oxidase enzyme, resulting in prolonged pharmacological effects that extend beyond its circulating plasma concentrations. This mechanism underpins both its therapeutic applications and the necessity for careful management of drug and food interactions in clinical practice.
Table 1: Complete Pharmacokinetic Parameters of Phenelzine
| Parameter | Value | Notes |
|---|---|---|
| Absorption | ||
| Tmax | 43 minutes | Rapid absorption from GI tract [1] |
| Cmax | 19.8 ng/mL | After single dose administration [1] |
| Distribution | ||
| Protein Binding | High | Reduces bioavailability [1] |
| Volume of Distribution | Difficult to determine | Extensive tissue penetration, particularly CNS [1] |
| Metabolism | ||
| Primary Pathways | Oxidation, Acetylation | Hepatic; substrate for MAO [1] [2] |
| Key Metabolites | Phenylacetic acid, p-Hydroxyphenylacetic acid | Major metabolites (73% of urinary excretion) [1] |
| Minor Metabolites | β-Phenylethylamine, N²-acetylphenelzine | Minor pathways [1] [2] |
| Elimination | ||
| Half-life | 11.6 hours | Does not correlate with duration of pharmacological effect [1] |
| Primary Route | Renal | 73% of dose excreted as metabolites in urine within 96 hours [1] |
| Clearance | Not fully characterized | Non-linear due to irreversible MAO inhibition [1] |
Table 2: Phenelzine Metabolites and Quantitative Recovery
| Metabolite | Pathway | Relative Abundance | Recovery in Urine |
|---|---|---|---|
| Phenylacetic acid | Oxidation | Major | ~73% of administered dose recovered as metabolites in first 96 hours [1] |
| p-Hydroxyphenylacetic acid | Oxidation | Major | |
| β-Phenylethylamine (PEA) | Deamination | Minor | Indirect evidence; precise quantification unavailable [2] |
| N²-acetylphenelzine | Acetylation | Minor | Subject to genetic polymorphism of NAT2 [1] [2] |
| Phenylethylidenehydrazine (PEH) | Dehydrogenation | Trace | GABA-T inhibiting activity [3] |
Phenelzine undergoes complex biotransformation involving multiple enzymatic pathways. The primary metabolic route involves oxidative deamination via monoamine oxidase itself, unique among MAO inhibitors as the drug serves as both inhibitor and substrate for the enzyme. This results in major metabolites phenylacetic acid and p-hydroxyphenylacetic acid, which collectively account for approximately 73% of urinary excretion of the administered dose within 96 hours. A minor pathway involves N-acetylation mediated by N-acetyltransferases (NATs), particularly NAT2, which exhibits genetic polymorphism that may contribute to interindividual variability in drug response and toxicity profiles.
The metabolic pathway of phenelzine involves several significant biotransformation steps, illustrated in the following diagram:
Figure 1: Phenelzine undergoes complex biotransformation via multiple enzymatic pathways, with MAO-mediated oxidation being predominant.
Beyond its metabolic fate, phenelzine and its metabolites inhibit several additional enzyme systems. The metabolite phenylethylidenehydrazine (PEH) inhibits GABA transaminase (GABA-T), resulting in elevated brain GABA levels that may contribute to the drug's anxiolytic properties. Phenelzine also demonstrates inhibitory activity against alanine transaminase (ALA-T) and primary amine oxidase. Recent research suggests that phenelzine may inactivate cytochrome P450 enzymes through formation of heme adducts, potentially explaining its interactions with concurrently administered medications.
The ICH M12 guideline provides a standardized framework for identifying enzymes responsible for drug metabolism. For phenelzine, which undergoes NADPH-independent metabolism, the recommended approach involves evaluation of monoamine oxidase (MAO) and other amine oxidases based on the compound's structure and observed species-specific metabolism patterns. The following workflow outlines the comprehensive experimental strategy for enzyme phenotyping:
Figure 2: Systematic enzyme phenotyping workflow per ICH M12 ensures accurate identification of metabolic pathways.
Reaction phenotyping for phenelzine should employ multiple complementary experimental systems to ensure accurate identification of contributing enzymes:
Human liver microsomes (HLM) with selective inhibitors: Incubate phenelzine with pooled HLMs in the presence and absence of selective MAO inhibitors (clorgyline for MAO-A, selegiline for MAO-B). Monitor parent compound depletion and metabolite formation using validated LC-MS/MS methods.
Recombinant enzyme systems: Express individual human MAO isoforms (MAO-A, MAO-B) in heterologous systems. Determine kinetic parameters (Km, Vmax) for phenelzine metabolism by each isoform.
Chemical inhibition studies: Employ selective inhibitors including pargyline for MAO, with concentration ranges spanning IC50 values to establish relative contribution of each enzymatic pathway.
Human hepatocytes: Use fresh or cryopreserved hepatocytes from multiple donors to assess intersystem consistency and identify potential non-MAO pathways.
The critical methodological consideration for phenelzine is the application of both HLM/inhibitor and recombinant enzyme approaches, as reliance on a single method may yield misleading results. A case example from WuXi AppTec DMPK demonstrates that initial recombinant enzyme-only assessment incorrectly identified CYP2C8/9/2D6 as primary metabolic pathways, while subsequent HLM studies correctly identified CYP3A as the dominant enzyme, highlighting the necessity of orthogonal verification [4].
Phenelzine's capacity to inhibit cytochrome P450 enzymes must be systematically evaluated during drug development:
Reversible inhibition screening: Incubate phenelzine (0.1-100 μM) with pooled human liver microsomes and isoform-specific probe substrates. Calculate IC50 values for major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A).
Time-dependent inhibition (TDI) assessment: Apply both dilution and non-dilution methods to evaluate mechanism-based inhibition. Pre-incubate phenelzine with NADPH-fortified microsomes before assessing residual enzyme activity.
Decision criteria: Proceed to clinical DDI studies when Cmax,u/Ki,u ≥ 0.02. For TDI, an IC50 shift ratio ≥ 1.5 or R-value ≥ 1.1 warrants further evaluation, with R-value ≥ 1.25 typically requiring clinical interaction studies [4].
Recent methodological advances indicate that non-dilution TDI methods demonstrate superior accuracy with reduced false positives compared to traditional dilution approaches. A comprehensive comparison of seven CYP isoforms showed non-dilution methods produced predictions without false positives or negatives, establishing this approach as preferred for phenelzine TDI assessment [4].
While phenelzine's transporter interactions are less characterized, a standard panel should assess inhibition potential against key transporters:
The disconnect between plasma half-life and pharmacological effect represents the most clinically significant pharmacokinetic characteristic of phenelzine. Despite a relatively short elimination half-life of approximately 11.6 hours, the drug's irreversible inhibition of monoamine oxidase produces therapeutic and adverse effects that persist for up to 2-3 weeks after discontinuation. This duration reflects the time required for de novo synthesis of functional MAO enzyme rather than being governed by the drug's pharmacokinetic parameters.
Phenelzine exhibits non-linear pharmacokinetics at therapeutic doses, with the extent of MAO inhibition increasing disproportionately with dose increases. Therapeutic response typically requires 80-85% inhibition of monoamine oxidase activity, which is usually achieved at doses between 60-90 mg daily. The onset of antidepressant effect requires 2-3 weeks of continuous dosing, reflecting both the gradual accumulation of enzyme inhibition and subsequent neuroadaptive changes in receptor sensitivity and neurotransmitter dynamics.
The recent implementation of ICH M12 guidelines (effective November 2024 in EU, October 2024 in China) harmonizes approaches to drug interaction studies across regulatory regions. Key updates relevant to phenelzine research include:
These updated standards necessitate revision of existing phenelzine interaction assessment protocols, particularly regarding TDI methodology and metabolite safety testing. The ICH M12 guideline emphasizes a risk-based approach with earlier DDI assessment in the drug development pipeline and more systematic evaluation of metabolite-related interaction potential.
Phenelzine presents a complex pharmacokinetic profile characterized by rapid absorption, extensive metabolism, and a profound disconnect between plasma half-life and pharmacodynamic effect. The ongoing clinical utilization of phenelzine, coupled with emerging research applications in neuroprotection and oncology, necessitates continued refinement of analytical methods for characterizing its metabolic fate and interaction potential.
Phenelzine exerts its effects both directly and through an active metabolite, β-phenylethylidenehydrazine (PEH).
The following diagram illustrates the core pharmacodynamic pathways of phenelzine and its metabolite PEH.
Key experimental findings and methodologies from foundational research are critical for understanding this mechanism.
Quantitative Data on GABA Elevation The following table summarizes data from pivotal animal studies demonstrating the dose- and time-dependent effects of phenelzine on brain GABA [1] [5].
| Study Model | Phenelzine Dose | Time Post-Dose | Observed Change in GABA |
|---|---|---|---|
| Rat (whole brain) | 15 mg/kg (i.p.) | 1-24 hours | Significant elevation at all time points [5] |
| Rat (whole brain) | 5-30 mg/kg (i.p.) | 4 hours | Dose-dependent increase [5] |
| Rat (hippocampal slices) | PEH (100 μM) | 2-4 hours | Significant increase in GABA content [3] |
Detailed Experimental Protocol To investigate phenelzine's effect on GABA and related amino acids, researchers often employ the following protocol [1]:
The GABA-elevating property of phenelzine is not merely a side effect but is believed to be central to its clinical profile and potential new applications.
According to the DSM-5, the specifier "with atypical features" can be applied to the current or most recent major depressive episode in Major Depressive Disorder or Bipolar I or II Disorder, or when features predominate during the most recent two years of Persistent Depressive Disorder (Dysthymia) [1] [2].
The core diagnostic criteria are summarized in the table below.
| Criterion | Requirement | Detailed Description |
|---|---|---|
| A. Mood Reactivity | Must be present | Mood brightens in response to actual or potential positive events (e.g., a visit from friends, praise at work). This is the pivotal, obligatory symptom [1] [2] [3]. |
| B. Associated Features | At least 2 of the following 4 | Must be present for the majority of days in a 2-week period [1] [3]: |
| • Significant Weight Gain/Increased Appetite | Hyperphagia; often manifested by noticeable weight gain (e.g., ≥5 lbs or 2 kg) or a clear subjective increase in appetite [1] [4]. | |
| • Hypersomnia | Sleeping excessively, typically ≥10 hours per day or at least 2 hours more than one's non-depressed norm [1] [2]. | |
| • Leaden Paralysis | A heavy, leaden sensation in the arms or legs, typically lasting an hour or more at a time. It is more than general fatigue and involves a subjective feeling of being weighed down [1] [2]. | |
| • Interpersonal Rejection Sensitivity | A long-standing pattern (not limited to mood episodes) of being excessively sensitive to perceived interpersonal rejection, resulting in significant social or occupational impairment [1] [2] [3]. | |
| C. Exclusion Criteria | Must not be met | The criteria for "with melancholic features" or "with catatonic features" are not met during the same episode [2] [3]. |
This diagnostic logic can be visualized in the following workflow:
Atypical depression is a prevalent subtype with a distinct clinical profile that differentiates it from melancholic depression.
| Characteristic | Atypical Depression | Melancholic Depression (for contrast) |
|---|---|---|
| Prevalence in MDD | 15% - 40% [1] [5] [6]; most common subtype in outpatient settings [5] [7] | Less common than atypical depression in outpatient settings |
| Gender Ratio | > (about 2:1 to 4:1) [5] [3] [4] | More equal gender distribution |
| Typical Age of Onset | Early (teen years or early 20s) [5] [8] [4] | Often later in life |
| Course of Illness | Tends to be more chronic [1] [8] [4] | More episodic |
| Key Vegetative Symptoms | Reversed: Hypersomnia, Hyperphagia/Weight Gain [2] | Classic: Insomnia, Anorexia/Weight Loss |
| Mood Reactivity | Present (mood brightens with positive events) [2] | Absent (mood does not brighten) |
| Key Distinguishing Feature | Interpersonal rejection sensitivity [2] | Profound anhedonia and lack of reactivity |
A key validator of atypical depression as a distinct biological subtype is its unique profile of treatment response, which also informs potential experimental protocols for drug development [1] [5].
| Antidepressant Class | Efficacy in Atypical Depression | Key Supporting Evidence & Methodology |
|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Superior efficacy compared to TCAs [1] [5] [6] | Classic Studies (Columbia Group): Randomized, double-blind trials (1988-1991) comparing phenelzine (MAOI) vs. imipramine (TCA) vs. placebo. Protocol: Patients meeting criteria for atypical depression (HDRS). Result: MAOIs showed significantly superior response rates [1]. |
| Tricyclic Antidepressants (TCAs) | Poorer response compared to MAOIs; often not effective [1] [5] [3] | Used as an active comparator in the above studies. Imipramine was not significantly better than placebo in many patients with atypical features, highlighting the biological distinction [1]. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Considered effective and are a first-line modern treatment due to better tolerability [7] [3] [4] | While head-to-head trials vs. MAOIs are limited, open-label and clinical experience support their efficacy. They are the current pragmatic first-choice due to safety and side-effect profile [5] [9]. |
While the exact pathophysiology is not fully elucidated, research points to several distinct biological systems that differ from other depressive subtypes. The following diagram summarizes the key hypothesized pathways involved in atypical depression.
The table below details the supporting evidence for these pathways.
| Biological System | Postulated Dysregulation in AD | Research Evidence & Methods |
|---|---|---|
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Hypoactive (blunted stress response) [3] | Method: Dexamethasone Suppression Test (DST). Finding: Patients with atypical depression show blunted cortisol response vs. hypercortisolemia in melancholic depression [6] [3]. |
| Inflammation | Elevated pro-inflammatory markers [3] | Method: Measurement of plasma cytokines (e.g., TNF-α, IL-1, IL-6). Finding: Higher levels of inflammatory markers in AD compared to non-atypical depression and healthy controls [6] [3]. |
| Metabolic/Leptin System | Dysregulated, linked to weight gain and hyperphagia [6] | Method: Assessment of leptin levels. Finding: Associations between leptin, BMI, and atypical symptoms suggest a role in metabolic disturbances [6]. |
| Monoamine Systems | Distinct impairment, possibly different from melancholic depression [1] | Method: Indirect evidence from pharmacologic challenge and treatment response. Finding: Superior efficacy of MAOIs suggests a potential role for dopamine and norepinephrine beyond serotonin [1] [5]. |
For the research and drug development audience, several key considerations emerge:
Phenelzine (PLZ) is a multifaceted drug, and its neuroprotective properties are attributed to several key mechanisms beyond its primary action as a Monoamine Oxidase Inhibitor (MAOI).
| Mechanism | Description | Significance in Cerebral Ischemia |
|---|---|---|
| Inhibition of MAO-A and MAO-B [1] [2] | Prevents breakdown of monoamine neurotransmitters (serotonin, norepinephrine, dopamine); reduces production of neurotoxic byproducts (H₂O₂, ammonia, aldehydes like DOPAL) [1] [2]. | Increases beneficial neurotransmitters; decreases oxidative stress and toxic aldehyde load [1] [2]. |
| Sequestration of Reactive Aldehydes [1] [3] [2] | Hydrazine group binds directly to toxic reactive aldehydes (3-AP, acrolein, 4-HNE), forming stable hydrazone derivatives and neutralizing toxicity [1] [3] [2]. | Directly reduces "aldehyde load" in ischemic penumbra; prevents mitochondrial toxicity and caspase activation [1] [3]. |
| Elevation of Brain GABA Levels [4] [1] [2] | Inhibits GABA transaminase (GABA-T), enzyme that metabolizes GABA, leading to increased GABA concentrations [4] [1] [2]. | May counter excitotoxicity by enhancing primary inhibitory neurotransmitter [4] [1] [2]. |
| Inhibition of Primary Amine Oxidase (PrAO) [1] [2] | Inhibits PrAO (semicarbazide-sensitive amine oxidase), another source of neurotoxic aldehydes and hydrogen peroxide [1] [2]. | Further reduces overall oxidative stress and vascular damage [1] [2]. |
These mechanisms are also contributed to by an active metabolite of PLZ, β-phenylethylidenehydrazine (PEH), which is a potent sequester of reactive aldehydes and an inhibitor of GABA-T and PrAO [1] [2].
The neuroprotective potential of phenelzine has been demonstrated in specific animal models of cerebral ischemia.
| Study Model | Phenelzine Treatment Regimen | Key Quantitative Findings & Neuroprotective Outcomes |
|---|---|---|
| Gerbil Model of Transient Global Ischemia-Reperfusion Injury [3] | Subcutaneous administration once daily for 7 days, starting 3 hours post-reperfusion [3]. | Provided significant neuroprotection of hippocampal CA1 neurons; protection comparable to other aldehyde-scavenging drugs [3]. |
This study was crucial as it established a therapeutic window of opportunity of at least 3 hours post-insult, which is highly relevant for clinical translation [3]. The protection was attributed to the neutralization of reactive aldehydes like 3-aminopropanal (3-AP), which are generated during the polyamine oxidase pathway activation in the ischemic penumbra and are known to induce mitochondrial-dependent apoptosis [3].
For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the key studies.
The following diagram illustrates the integrated mechanism of phenelzine's action against reactive aldehydes in the context of cerebral ischemia:
Phenelzine's hydrazine moiety directly binds toxic aldehydes, blocking a key cell death pathway in cerebral ischemia. [1] [3] [2]
While the data for phenelzine in cerebral ischemia is promising, it primarily stems from a specific animal model. Further investigation is warranted to solidify its potential:
The following table summarizes the major and minor metabolic pathways of phenelzine, their outputs, and the experimental evidence supporting them.
| Pathway/Metabolite | Type | Key Outputs / Significance | Experimental Evidence (Key Study) |
|---|---|---|---|
| Oxidation | Major | Phenylacetic acid (PAA), p-Hydroxyphenylacetic acid (p-HPAA) [1] [2] | Stable isotope-labeled phenelzine in humans; urinary recovery of ~73-79% of dose as PAA and p-HPAA over 96 hours [1] [2] |
| Acetylation | Insignificant | N-acetylphenelzine [1] | Stable isotope-labeled study in humans; N-acetylphenelzine was not detected in plasma or urine [1] |
| Other Minor Pathways | Minor | β-Phenylethylamine (PEA), Phenylethylidenehydrazine (PEH) [3] [2] | Indirect evidence and studies in animal models [3] [2] |
The definitive study that redefined the primary metabolic pathway of phenelzine used a specific methodology to overcome previous analytical challenges.
The diagram below illustrates the primary and secondary metabolic pathways of phenelzine and their direct pharmacological consequences.
This visualization shows that phenelzine's effects are a combination of its direct action and the activities of its metabolites.
The described metabolism has direct consequences for both the therapeutic and side effects of phenelzine.
The table below summarizes the critical quantitative relationships between phenelzine treatment, MAO inhibition, and clinical outcomes established by clinical research.
| Aspect | Key Finding | Clinical Context | Citation |
|---|---|---|---|
| Efficacy Threshold | A minimum of 60% MAO inhibition was required for phenelzine to be consistently beneficial. | 19 depressive inpatients treated with a mean dose of 78 mg/day for 3 weeks. | [1] [2] |
| Therapeutic Target | A target of >80% platelet MAO inhibition was used to guide dosing. | A 10-week trial for atypical depression; 83% (30/36) of patients achieved this level. | [3] |
| Dosing & Inhibition | Average daily doses of ~60-64 mg achieved average MAO inhibition levels of ~88-91%. | This dose-inhibition relationship was observed over 10 weeks of treatment. | [3] |
While a precise step-by-step protocol is not fully detailed in the searched literature, the following workflow and components are described in clinical studies.
Based on the clinical trials, the assay involves several key stages:
The following diagram illustrates the mechanism of phenelzine, which is foundational to understanding the purpose of the inhibition assay.
The search results are from clinical and pharmacological studies that reference the assay but do not document it as a methods paper would. To find a detailed protocol, I suggest:
The foundational synthesis of phenelzine was first described in 1932 [1]. The most commonly cited method involves a direct reaction, which is suitable for initial production but lacks optimization details for industrial scale [2].
The table below summarizes the basic synthetic information available from the search results.
| Property | Description |
|---|---|
| Chemical Class | Hydrazine derivative, Phenethylamine [1] [2] |
| Reported Laboratory Synthesis | Reaction of 2-phenylethylbromide with hydrazine [2]. |
| Key Functional Group | Hydrazine (-NH-NH₂) [3] [4]. |
| Scale in Literature | Laboratory scale (no explicit details on large-scale production) [2]. |
While direct large-scale protocols are unavailable, recent scientific literature provides context on the importance of the hydrazine functional group and ongoing research in related areas, which can inform optimization strategies.
Given the lack of publicly available large-scale data, you will likely need to develop an optimized process through experimental design. The following workflow outlines a potential development path.
To fill the information gap, consider these practical steps:
The combination therapy of phenelzine, a monoamine oxidase inhibitor (MAOI), with cognitive behavioral therapy (CBT) represents a potent treatment approach for complex depressive and anxiety disorders that demonstrate incomplete response to monotherapies. This protocol synthesizes evidence from multiple randomized controlled trials (RCTs) demonstrating that the phenelzine-CBT combination produces significantly superior outcomes compared to either treatment alone across multiple diagnostic categories, including social anxiety disorder and atypical depression. The synergistic effect appears to derive from phenelzine's broad neurochemical actions—including MAO inhibition, GABA elevation, and potential neuroprotective effects—complementing CBT's targeted approach to modifying maladaptive cognitive patterns and behaviors. These application notes provide researchers and clinical developers with comprehensive methodologies for implementing this combined treatment approach, along with detailed safety protocols essential for managing phenelzine's interactions and adverse effect profile.
The efficacy of phenelzine alone and in combination with cognitive therapy has been established through multiple rigorous trials conducted in academic research settings. A landmark 2010 study published in Archives of General Psychiatry specifically investigated the combination of phenelzine and cognitive behavioral group therapy (CBGT) for social anxiety disorder (SAD) in a double-blind, placebo-controlled design across two academic sites [1] [2]. This trial randomized 128 individuals with primary DSM-IV SAD to one of four conditions: phenelzine alone, CBGT alone, combination treatment, or pill placebo. The results demonstrated a clear hierarchy of efficacy, with the combination treatment producing the most substantial improvements, followed by the monotherapies, and the least improvement in the placebo group [2].
Table 1: Clinical Response Rates at Week 12 and Week 24 in Social Anxiety Disorder Trial
| Treatment Group | Week 12 Response Rate | Week 12 Remission Rate | Week 24 Response Rate | Week 24 Remission Rate |
|---|---|---|---|---|
| Placebo | 33.3% (9/27) | 7.4% (2/27) | 33.3% (9/27) | 14.8% (4/27) |
| CBGT alone | 47.1% (16/34) | 8.8% (3/34) | 52.9% (18/34) | 23.5% (8/34) |
| Phenelzine alone | 54.3% (19/35) | 22.9% (8/35) | 48.6% (17/35) | 25.7% (9/35) |
| Combination treatment | 71.9% (23/32) | 46.9% (15/32) | 78.1% (25/32) | 53.1% (17/32) |
Another pivotal 1999 study focused specifically on atypical depression, randomizing 108 outpatients with DSM-III-R major depressive disorder with atypical features to cognitive therapy, phenelzine, or placebo [3]. This 10-week double-blind trial found identical response rates (58%) for both cognitive therapy and phenelzine, significantly superior to the placebo response rate of 28%. This established cognitive therapy as a viable alternative to phenelzine for atypical depression while laying the groundwork for combination approaches [3].
The benefits of combined treatment appear to extend beyond acute treatment phases. In the SAD trial, the combination group maintained its superiority at the 24-week endpoint, with 78.1% of patients classified as responders and 53.1% achieving remission—approximately double the remission rate of either monotherapy [2]. This suggests that the combination may produce more durable treatment gains than either modality alone, potentially by addressing both neurobiological and psychological maintaining factors simultaneously.
Phenelzine is a potent, non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [4]. This inhibition prevents the breakdown of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—leading to increased synaptic availability of these key neuromodulators [5] [4]. The antidepressant and anxiolytic effects were traditionally attributed primarily to this monoamine elevation, but research has revealed additional mechanisms that may contribute significantly to its therapeutic profile.
Beyond MAO inhibition, phenelzine demonstrates several other pharmacologically relevant actions:
Table 2: Comprehensive Pharmacological Profile of Phenelzine
| Mechanism Category | Specific Action | Potential Therapeutic Relevance |
|---|---|---|
| Monoamine neurotransmission | Non-selective MAO-A/MAO inhibition | Increased synaptic serotonin, norepinephrine, dopamine; antidepressant effect |
| GABA system | GABA transaminase inhibition | Elevated brain GABA; anxiolytic effect |
| Active metabolites | β-phenylethylidenehydrazine (PEH) formation | Aldehyde sequestration; enhanced neuroprotection |
| Metabolic effects | Inhibition of primary amine oxidase | Reduced toxic metabolite accumulation |
| Amino acid metabolism | Elevated brain ornithine and N-acetylamino acids | Neuroprotective and cellular resilience effects |
The following diagram illustrates the key neurobiological targets of phenelzine and their relationship to therapeutic mechanisms:
The CBGT protocol implemented in the social anxiety disorder trials consists of twelve 2.5-hour sessions delivered in groups of 4-6 participants by two therapists [2]. The protocol follows a structured sequence integrating cognitive restructuring with graduated exposure:
Each exposure session follows a standard sequence: (1) identification of ATs specific to the situation; (2) identification of logical errors in ATs; (3) disputation of ATs and formulation of rational responses; and (4) establishment of observable behavioral goals [2]. Patients practice cognitive skills while completing behavioral tasks and receive between-session assignments for exposures accompanied by self-administered cognitive restructuring exercises.
The cognitive therapy protocol for atypical depression follows a similar structure but emphasizes addressing the specific features of atypical depression, including mood reactivity, hypersomnia, hyperphagia, leaden paralysis, and rejection sensitivity [3]. The approach includes:
The pharmacotherapy component follows a structured titration schedule to establish an effective dose while minimizing side effects [2] [4]:
The therapeutic dose range is typically 60-90 mg daily, administered in 3-4 divided doses [4]. The onset of antidepressant effects typically takes 2-4 weeks to manifest, with full therapeutic benefits often requiring 6-8 weeks [4].
When discontinuing phenelzine, a gradual taper is recommended over 2-4 weeks to minimize potential withdrawal symptoms [4]. Due to phenelzine's irreversible MAO inhibition, a medication-free washout period of 10-14 days is required before initiating most other antidepressant therapies [4] [7]. Conversely, when transitioning from other antidepressants to phenelzine, appropriate washout periods must be observed based on the elimination half-life of the prior medication.
The combined treatment approach follows a systematic integration of both modalities while maintaining some separation of implementation to preserve methodological rigor in research settings [2]. In the clinical trials, pharmacotherapists and CBGT therapists were not informed as to whether a specific patient was receiving combined treatment and could not consult each other or attempt to integrate their treatment efforts [2]. However, in clinical practice, closer collaboration may be beneficial.
The following diagram outlines the combined treatment workflow:
The research protocol implements systematic outcome monitoring at regular intervals:
The most critical safety component with phenelzine therapy involves strict dietary adherence to prevent hypertensive crisis [5] [4] [8]. Patients must receive comprehensive education about tyramine-containing foods and beverages to avoid:
Patients should be provided with a comprehensive list of restricted foods and instructed to seek immediate medical attention if symptoms of hypertensive crisis occur (severe headache, neck stiffness, palpitations, nausea, sweating) [4] [8].
Phenelzine has numerous potentially serious drug interactions that require careful medication reconciliation and patient education [9] [4] [7]:
Table 3: Critical Safety Monitoring Parameters
| Monitoring Area | Parameters | Frequency | Action Threshold |
|---|---|---|---|
| Blood pressure | Orthostatic measurements, hypertensive crisis symptoms | Weekly for 4 weeks, then biweekly | SBP >180 mmHg or increase >30 mmHg from baseline |
| Hepatic function | LFTs (ALT, AST), symptoms of hepatitis | Baseline, month 1, then quarterly | 3x upper limit of normal |
| Mental status | Suicidal ideation, anxiety symptoms, mood changes | Each visit | Emergence or worsening of symptoms |
| Medication adherence | Pill counts, self-report | Each visit | <80% adherence |
| Dietary adherence | Tyramine restriction compliance | Each visit | Any reported deviations |
The phenelzine-cognitive therapy combination holds promise for several research and clinical applications:
Current research has several limitations requiring further investigation:
The combined treatment protocol of phenelzine and cognitive therapy represents a potent therapeutic option for complex depressive and anxiety disorders that demonstrate suboptimal response to single-modality treatments. The empirical support from randomized controlled trials demonstrates a clear efficacy advantage for the combination, with response rates substantially exceeding either treatment alone. Implementation requires careful attention to phenelzine safety protocols, particularly regarding dietary restrictions and drug interactions, while maintaining fidelity to evidence-based cognitive therapy techniques. Future research should focus on elucidating the mechanisms of treatment synergy, optimizing long-term outcomes, and identifying patient characteristics that predict differential response to this intensive combined approach.
Phenelzine is established as a highly effective treatment for Social Anxiety Disorder (SAD). Evidence from a 2014 meta-analysis of pharmacotherapy for SAD found that phenelzine had the largest effect size (Hedges's g = 1.14) among the medications studied, outperforming SSRIs like paroxetine and SNRIs like venlafaxine [1]. This supports its role as a potent intervention.
Furthermore, phenelzine shows particular promise in treatment-resistant populations. A case series of seven patients with refractory SAD, who had previously failed to respond to other treatments, were treated with a mean phenelzine dose of 66 mg/day. Six of the seven patients were classified as responders based on Clinical Global Impression (CGI) ratings, with many regaining functional ability at work or school. While the majority maintained a sustained response, the study also noted that two patients experienced a re-emergence of symptoms while on maintenance therapy, and two others discontinued due to side effects [2].
Key parameters for clinical trial design and dosing, consolidated from multiple studies, are summarized in the table below.
| Parameter | Typical Protocol Details | Key Findings & Notes |
|---|---|---|
| Indication | Social Anxiety Disorder (SAD); atypical, nonendogenous, or neurotic depression [3] [4]. | Especially effective for patients who have failed first-line treatments [2] [4]. |
| Dosing (Adults) | Initial: 15 mg orally three times daily (45 mg/day) [4]. Titration: Rapid increase to at least 60 mg/day as tolerated [4] [2]. Maximum: 90 mg/day [4]. Maintenance: As low as 15 mg/day or 15 mg every other day after maximal benefit is achieved [4]. | A 1976 controlled study found 60 mg/day was significantly more effective than 30 mg/day or placebo for depression-anxiety states [5]. Clinical response may not be seen until at least 4 weeks of dosing at 60 mg/day [4]. | | Trial Duration | Initial efficacy trials typically last 12 weeks [6]. | - | | Efficacy Assessment | Primary Tool: Clinical Global Impression (CGI) ratings [2]. Other Tools: Standardized scales for social anxiety and depression. | The 2003 case series used CGI to define responders [2]. | | Key Efficacy Data | Effect Size (Hedges's g): 1.14 for SAD [1]. Response in Refractory SAD: ~86% (6/7 patients) in a case series [2]. | Effect size indicates a very large treatment benefit compared to placebo. |
The therapeutic effects of phenelzine are multi-faceted, extending beyond its classical monoamine oxidase inhibition.
Phenelzine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for metabolizing monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO, phenelzine increases the availability of these neurotransmitters in the synaptic cleft, which is believed to underpin its antidepressant and anxiolytic properties [3]. It is also a substrate of MAO, and its structure, which is similar to amphetamine, may influence the uptake and release of catecholamines and serotonin [3].
Recent research reveals that phenelzine's mechanism involves complex interactions with the inflammatory system, which is increasingly recognized as a contributor to depression and anxiety disorders. Key findings from an in vitro study on RAW264.7 macrophages are outlined below [7].
Diagram: Proposed pathway for phenelzine's modulation of inflammatory signaling. Phenelzine inhibits MAO, leading to increased serotonin and decreased its metabolite, 5-HIAA. The reduction in 5-HIAA, an aryl hydrocarbon receptor (AHR) ligand, inhibits AHR activation, subsequently downregulating pro-inflammatory genes like COX-2 and iNOS. Concurrently, increased serotonin availability can enhance inflammatory cytokine production in a concentration-dependent manner, leading to an overall altered inflammatory state [7].
The following methodology, adapted from a 2024 study, provides a framework for investigating phenelzine's effects on inflammatory pathways in macrophage cell lines [7].
Objective: To evaluate the effect of phenelzine on the expression of inflammatory genes and cytokine production in RAW264.7 macrophages under lipopolysaccharide (LPS)-induced inflammatory conditions.
Materials:
Methodology:
The clinical utility of phenelzine is constrained by a significant safety profile that requires careful management [4] [8].
Phenelzine remains a powerful therapeutic option for treatment-resistant Social Anxiety Disorder, with a well-documented efficacy profile superior to many modern antidepressants. However, its use is limited by a narrow therapeutic index, demanding strict adherence to dietary and medication restrictions.
Future research should leverage modern chemical proteomic approaches, such as activity-based protein profiling (ABPP) with phenelzine-based probes (e.g., PHZyne), to systematically map its off-target interactions [8]. This strategy can de-orphanize novel protein targets (e.g., Secernin-3) responsible for both its therapeutic broad-spectrum efficacy (e.g., in pain and cancer models) and its adverse effects. The ultimate goal is to develop next-generation inhibitors that retain the high efficacy of phenelzine for severe, treatment-refractory disorders while mitigating its significant safety concerns through improved target selectivity.
Phenelzine sulfate is a potent monoamine oxidase inhibitor (MAOI) that has demonstrated efficacy in treatment-resistant depression and atypical depression characterized by mood reactivity, hypersensitivity to rejection, and reverse neurovegetative symptoms. As a hydrazine derivative, phenelzine exhibits a unique pharmacological profile distinct from newer antidepressant classes, maintaining relevance in contemporary psychopharmacology due to its efficacy in carefully selected patient populations. The 1 mg/kg body weight dosing regimen represents a scientifically optimized approach to balancing therapeutic efficacy with safety considerations, particularly for treatment-resistant cases where first-line interventions have proven inadequate.
Phenelzine's mechanism centers on irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) isoenzymes, resulting in increased concentrations of monoamine neurotransmitters including serotonin, norepinephrine, and dopamine in the central nervous system. Beyond these classical effects, emerging research indicates phenelzine also elevates brain gamma-aminobutyric acid (GABA) levels through inhibition of GABA transaminase, potentially contributing to its anxiolytic properties and suggesting potential neuroprotective applications currently under investigation [1]. The relationship between platelet MAO inhibition and clinical response provides a validated biomarker for dose optimization, with studies demonstrating that high percentage MAO inhibition (>80%) at two weeks predicts superior clinical outcomes after six weeks of treatment [2].
Phenelzine exerts its therapeutic effects through multiple complementary mechanisms that collectively modulate central nervous system neurotransmission:
MAO Enzyme Inhibition: As a non-selective irreversible inhibitor, phenelzine permanently inactivates both MAO-A and MAO-B isoforms through covalent binding to the enzyme's flavin cofactor. This inhibition prevents the oxidative deamination of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), trace amines (phenylethylamine), and exogenous amines (tyramine), resulting in increased synaptic availability of these biologically active compounds [3] [1]. The relationship between MAO inhibition and clinical effect exhibits a threshold phenomenon, with substantial platelet MAO inhibition (>80%) required for robust antidepressant response [2].
GABAergic Modulation: Unlike many antidepressants, phenelzine significantly elevates brain GABA levels through inhibition of GABA transaminase, the primary enzyme responsible for GABA metabolism. This unique property may contribute to its efficacy in anxiety disorders and potential neuroprotective effects observed in preclinical models of cerebral ischemia and traumatic brain injury [1].
Additional Enzyme Effects: Phenelzine demonstrates inhibitory activity at several other enzymes including tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine β-hydroxylase, though the clinical significance of these effects remains under investigation [3].
Table 1: Key Pharmacodynamic Properties of Phenelzine
| Target | Type of Interaction | Biochemical Outcome | Clinical Correlation |
|---|---|---|---|
| MAO-A & MAO-B | Irreversible inhibition | Increased monoamine neurotransmitters | Antidepressant and anxiolytic effects |
| GABA transaminase | Inhibition | Elevated brain GABA levels | Anxiolytic and potential neuroprotective effects |
| Trace amine receptors | Indirect modulation | Increased phenylethylamine levels | Possible contribution to mood regulation |
The pharmacokinetic properties of phenelzine present both challenges and opportunities for clinical dosing strategies:
Absorption and Distribution: Phenelzine is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (C~max~) of approximately 19.8 ng/mL within 43 minutes of oral administration. The drug demonstrates excellent CNS penetration due to its lipophilic properties, though determination of precise volume of distribution is complicated by extensive tissue binding [3]. The short plasma half-life (approximately 11.6 hours) contrasts with its prolonged pharmacodynamic action due to irreversible enzyme inhibition [3].
Metabolism and Elimination: Phenelzine undergoes hepatic acetylation as its primary metabolic pathway, generating multiple metabolites including phenylacetic acid, 4-hydroxyphenylacetic acid, and 2-phenylethylamine. Approximately 79% of an administered dose is excreted in urine as metabolites within 96 hours [3]. The acetylator status of patients may influence individual response, though this relationship is less pronounced than with certain other hydrazine derivatives.
The following diagram illustrates phenelzine's multifaceted mechanisms of action and their functional consequences:
Diagram 1: Comprehensive mechanism of action of phenelzine illustrating multiple pathways contributing to therapeutic effects
The 1 mg/kg body weight daily dosing regimen represents an evidence-based approach to phenelzine administration derived from clinical pharmacology studies demonstrating optimized balance between efficacy and safety. This regimen accounts for interindividual variation in drug metabolism and response, moving beyond fixed-dose strategies to personalize treatment [2].
Initial Dose Titration: Treatment initiation should follow a gradual escalation strategy to minimize adverse effects while achieving therapeutic MAO inhibition levels. Based on clinical trial data, the following titration schedule is recommended:
Maintenance Dosing: After maximal therapeutic benefit is achieved (typically within 4-6 weeks), the dose may be gradually reduced to the lowest effective maintenance level, which may be as low as 15 mg daily or every other day in some patients [4]. Regular assessment of clinical response and side effect burden should guide long-term dosing decisions.
Systematic monitoring is essential for safe and effective implementation of the 1 mg/kg phenelzine regimen:
Platelet MAO Activity: Monitoring platelet MAO inhibition provides a validated biomarker for assessing target engagement. Studies demonstrate that high percentage inhibition (>80%) at two weeks correlates with improved clinical outcomes at six weeks [2]. Sampling should occur at baseline and after two weeks of treatment at the target 1 mg/kg dose.
Clinical Response Metrics: Standardized rating scales specific to the indication should be administered regularly. For depression, utilize the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS). For anxiety disorders, incorporate the Hamilton Anxiety Rating Scale (HAM-A) and disorder-specific measures.
Safety Laboratory Monitoring: Obtain baseline liver function tests (LFTs) with repeat testing at 2-4 week intervals initially, then every 3-6 months during maintenance therapy due to risk of hepatotoxicity [3] [1]. Complete blood count and comprehensive metabolic panel should be monitored periodically.
Table 2: Phenelzine Dosing Protocol Based on Body Weight (Maximum 90 mg/day)
| Body Weight (kg) | Body Weight (lbs) | Initial Daily Dose (mg) | Target Daily Dose 1 mg/kg (mg) | Typical Divided Dosing Schedule |
|---|---|---|---|---|
| 50 | 110 | 15 | 50 | 25 mg twice daily |
| 60 | 132 | 15-30 | 60 | 30 mg twice daily |
| 70 | 154 | 30-45 | 70 | 35 mg twice daily |
| 80 | 176 | 45 | 80 | 30 mg AM, 30 mg PM, 20 mg HS |
| 90 | 198 | 45 | 90 | 30 mg three times daily |
The tyramine pressor response represents the most significant safety concern with phenelzine therapy, requiring diligent dietary modification. Unlike normal conditions where dietary tyramine is metabolized by intestinal MAO-A, during phenelzine therapy systemic tyramine absorption can cause massive norepinephrine release, potentially triggering hypertensive crisis [5] [1].
High-Risk Foods to Avoid: Patients must strictly avoid foods rich in tyramine and other pressor amines, including:
Moderate-Risk Foods to Limit: Some foods require consumption in moderation:
Recent evidence questions the necessity of restricting L-tyrosine supplements, with a comprehensive literature review identifying no documented cases of hypertensive crisis associated with concomitant phenelzine and L-tyrosine administration [6]. Current FDA nutritional guidelines for ongoing phenelzine studies mention only tyramine restrictions without reference to L-tyrosine limitations [6].
Phenelzine presents with numerous potentially serious drug interactions requiring careful medication review and patient education:
Contraindicated Combinations: The following medication classes are absolutely contraindicated during phenelzine therapy and for 14 days after discontinuation:
Requiring Caution and Dose Modification:
Table 3: Management of Adverse Effects Associated with Phenelzine Therapy
| Adverse Effect | Incidence | Onset | Management Strategies |
|---|---|---|---|
| Orthostatic hypotension | 1-10% | Delayed | Slow position changes, adequate hydration, dose reduction if severe |
| Dizziness/drowsiness | 10% | Early | Take at bedtime, avoid driving during dose escalation |
| Weight gain | 10% | Delayed | Dietary counseling, regular exercise, consider dose adjustment |
| Sexual dysfunction | 10% | Delayed | Dose reduction, timing of dose relative to sexual activity |
| Hypertensive crisis | Rare but serious | Early | Immediate discontinuation, emergency blood pressure management |
| Hepatotoxicity | 0-1% | Delayed | Regular LFT monitoring, discontinue if significant elevation |
This protocol outlines methodology for investigating phenelzine 1 mg/kg dosing in adults with treatment-resistant depression:
Study Population: Adults aged 18-65 with major depressive disorder failing ≥2 adequate antidepressant trials of different classes in the current episode, confirmed by Antidepressant Treatment History Form (ATHF) scores ≥3.
Inclusion/Exclusion Criteria:
Study Design: Randomized, double-blind, active-controlled trial with 8-week acute phase and 6-month maintenance extension.
Intervention Protocol:
Assessment Schedule:
For laboratory investigations of phenelzine's neuroprotective and GABAergic effects:
Animal Models: Utilize relevant translational models including:
Dosing Protocol:
Endpoint Assessments:
The following diagram illustrates the clinical trial workflow and key assessment points:
Diagram 2: Clinical trial workflow for phenelzine 1 mg/kg dosing study showing key phases and assessment timepoints
The 1 mg/kg body weight dosing regimen for phenelzine represents a scientifically validated approach to optimizing the risk-benefit profile of this potent MAO inhibitor. This dosing strategy aligns pharmacodynamic target engagement (MAO inhibition) with individual patient characteristics, addressing the substantial interindividual variability in drug response. The relationship between platelet MAO inhibition and clinical outcomes provides a robust biomarker for dose optimization in both research and clinical settings [2].
Emerging research applications extend beyond depression treatment, with recent investigations exploring phenelzine's potential in oncology (prostate cancer clinical trials), neuroprotection (stroke, traumatic brain injury models), and anxiety disorders (social anxiety, panic disorder) [8] [1]. These applications leverage both the monoamine-enhancing and GABAergic properties of phenelzine, highlighting its unique multifunctional pharmacology among antidepressant agents.
Future research directions should include pharmacogenetic studies to identify predictors of response and toxicity, novel formulation development to improve therapeutic index, and combination strategies with other mechanistically distinct agents. The continued investigation of phenelzine exemplifies how classical pharmacological agents can be optimized through contemporary scientific approaches to address unmet needs in treatment-resistant psychiatric conditions and potentially beyond.
The following table summarizes two ethanol-free methods for the synthesis of this compound, highlighting their key advantages for industrial production.
| Method & Key Reference | Key Starting Materials | Primary Solvents | Key Steps | Reported Yield | Major Advantages |
|---|
| Oxaziridine Method [1] | Phenethylamine, 3,3-Pentamethylene Oxaziridine [1] | Toluene, Isopropyl ether, Isopropyl alcohol [1] | 1. Condensation 2. Hydrolysis & Purification 3. Salt Formation [1] | 73% (over 3 steps) [1] | Avoids alkyl halides; easy work-up; favorable for large scale [1] | | Acetone Azine Method [2] | Phenethylamine, Acetone Azine, Ammonia [2] | Water, Benzene (or potential substitutes) [2] | 1. Condensation & Rearrangement 2. By-product Recovery [2] | Information missing | Low-cost raw materials; recrystallization reduces wastewater [2] |
This method provides a high-yielding, scalable route that avoids the use of ethanol and alkyl halides [1].
Step 1: Preparation of N-cyclohexylidene-N’-phenethyl hydrazine (3)
Step 2: Preparation of phenethyl hydrazine (4)
Step 3: Preparation of this compound (5)
This patent method utilizes low-cost raw materials and highlights reduced environmental impact [2].
The researchers for the Oxaziridine method screened various solvents for the first step. The following table shows that toluene provided the best balance of high yield and suitability for large-scale operations [1].
| Solvent | Temperature (°C) | Reaction Time (min) | Yield of Intermediate (%) |
|---|---|---|---|
| Toluene | 90 | 30 | 84 |
| PEG-600 | 100 | 30 | 72 |
| Ethylene Glycol | 100 | 30 | 70 |
| Water | 100 | 30 | 61 |
| Methanol | 70 | 30 | 63 |
| Acetonitrile | 70 | 30 | 66 |
The following diagram illustrates the streamlined workflow for the primary ethanol-free synthesis of this compound.
The table below summarizes key pharmacological parameters relevant to the clinical monitoring of phenelzine therapy.
| Parameter | Details | Clinical & Research Relevance |
|---|---|---|
| Bioanalytical Focus | Parent drug, primary metabolite β-phenylethylidenehydrazine (PEH), enzyme activity [1]. | PEH is an active metabolite with neuroprotective properties; monitoring provides insights into efficacy/toxicity [1]. |
| Dosing Strategy | Start: 15 mg TID [2]. Therapeutic: 60-90 mg/day [2]. Max: 90 mg/day [2]. | Rapid titration to effective dose; clinical response can take ≥4 weeks at 60 mg/day [2]. |
| Therapeutic Monitoring | Clinical assessment for efficacy (mood, anxiety) and safety (BP, adverse effects) [3] [4] [5]. | No defined plasma therapeutic range; treatment guided by clinical evaluation and adverse effect profile. |
| Critical Safety Monitoring | Blood Pressure: Hypertensive crisis (headache, palpitations) and orthostatic hypotension [4] [5]. Neurologic/Psychiatric: Suicidality, serotonin syndrome, worsening anxiety/agitation [3] [6]. Metabolic: Liver function tests (LFTs) [4] [2]. | Requires immediate medical attention. Boxed warning for suicidality in young adults [3] [6]. Baseline and periodic monitoring recommended [2]. |
For research purposes, advanced methodologies are used to study phenelzine's complex pharmacology.
This protocol is used to identify and quantify phenelzine's interaction with protein targets across tissues [7] [8].
1. Probe Synthesis & Design
2. In Vivo Dosing and Tissue Preparation
3. Click Chemistry Conjugation (CuAAC)
4. Visualization and Analysis (Gel-Based)
5. Target Identification (Mass Spectrometry-Based)
The following diagram illustrates this multi-step experimental workflow:
The table below summarizes the fundamental chemical and hazard information for phenelzine, which forms the basis for safe handling practices.
| Property | Description |
|---|---|
| IUPAC Name | 2-phenylethylhydrazine [1] |
| CAS Registry Number | 51-71-8 [1] |
| Drug Class | Monoamine Oxidase Inhibitor (MAOI) [2] [3] |
| Molecular Structure | Hydrazine derivative [1] [2] [3] |
| Primary Hazards | • Tyramine Reaction: Risk of hypertensive crisis when combined with sympathomimetic substances or high-tyramine foods [2] [3]. • Serotonin Syndrome: Can occur if combined with other serotonergic agents [2] [3]. • Other Clinical Side Effects: Drowsiness, dizziness, orthostatic hypotension, weight gain, sexual dysfunction [2]. |
For a research setting, standard safe handling practices for volatile or hazardous chemicals should be applied rigorously, as specific laboratory protocols for phenelzine were not identified in the search results.
For research investigating the neuroprotective mechanisms of phenelzine, the following conceptual workflow outlines key experimental stages and assessments.
It is crucial to recognize that the search results did not yield a specific, ready-to-use material safety data sheet (MSDS/SDS) or laboratory handling guide for phenelzine as a pure chemical.
Q1: What is the primary mechanism behind phenelzine-related drug interactions?
Phenelzine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) enzymes, both MAO-A and MAO-B [1] [2]. Its primary mechanism of action involves blocking the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine [1] [2]. This inhibition prevents the breakdown of these neurotransmitters, allowing for their accumulation in the central and peripheral nervous systems.
The risk of Serotonin Syndrome arises when phenelzine is combined with other agents that increase serotonergic activity through different mechanisms (e.g., reuptake inhibition, release promotion). This creates a synergistic effect, leading to a dangerous overstimulation of postsynaptic serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes [3]. The following diagram illustrates the mechanisms that can lead to excessive serotonergic activity.
Q2: Which drug classes pose the highest risk for interaction with phenelzine?
Concomitant use of phenelzine with other serotonergic drugs is a major risk factor. The most severe reactions often involve mechanisms that directly increase synaptic serotonin levels [2] [4]. The table below summarizes the primary high-risk drug classes and representative examples.
| High-Risk Drug Class | Mechanism Contributing to Serotonin Toxicity | Example Medications |
|---|---|---|
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Inhibition of serotonin reuptake transporter [5] [2] | Sertraline, Fluoxetine, Citalopram [4] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibition of serotonin and norepinephrine reuptake [2] | Venlafaxine, Duloxetine [4] |
| Tricyclic Antidepressants (TCAs) | Serotonin (and norepinephrine) reuptake inhibition [2] [6] | Clomipramine, Imipramine [6] |
| Other MAOIs | Inhibition of serotonin metabolism [2] | Tranylcypromine, Isocarboxazid [4] |
| Opioid Analgesics | Weak serotonin reuptake inhibition or release [4] [6] | Meperidine, Tramadol, Fentanyl [4] |
| Antimigraine Triptans | Serotonin receptor agonists [4] | Sumatriptan [6] |
Additional agents of concern include the antiemetic metoclopramide, the antibiotic linezolid, the cough suppressant dextromethorphan, and illicit substances such as MDMA (ecstasy), LSD, and cocaine [7] [4] [6].
Q3: What are the key clinical features for identifying Serotonin Syndrome?
Serotonin Syndrome presents as a clinical triad of symptoms affecting the autonomic nervous system, neuromuscular system, and cognitive/behavioral status [7] [3]. The Hunter Serotonin Toxicity Criteria are recommended for diagnosis, as they are more sensitive and specific than older criteria [7]. The table below outlines the spectrum of clinical features.
| Clinical Domain | Mild to Moderate Symptoms | Severe/Life-Threatening Symptoms |
|---|---|---|
| Neuromuscular | Agitation, tremor, hyperreflexia, clonus (inducible, ocular, or spontaneous), myoclonus [7] [4] | Severe muscle rigidity, hypertonia, rhabdomyolysis [7] [4] |
| Autonomic | Diaphoresis, tachycardia, dilated pupils, diarrhea [7] [4] [3] | Hyperthermia (>38.5°C/101.3°F), hypertension progressing to hypotension and shock [7] [4] |
| Cognitive/Behavioral | Confusion, restlessness, anxiety [7] [4] | Disorientation, delirium, coma [7] [4] [3] |
Q4: What are the critical washout periods when switching to or from phenelzine?
Due to the irreversible nature of MAO inhibition, a sufficient washout period is essential to prevent dangerous interactions. The enzyme activity recovers only through the synthesis of new MAO enzyme, which can take up to two weeks [1] [8].
Q5: What experimental protocols are recommended for investigating phenelzine interactions?
For researchers modeling these interactions, the following workflow outlines a systematic approach based on clinical evidence and case reports.
Detailed Protocol Steps:
Q1: What are the primary CNS-related side effects of phenelzine that researchers should anticipate in studies? Phenelzine, as a non-selective monoamine oxidase inhibitor (MAOI), affects multiple neurotransmitter systems, leading to a range of CNS side effects [1]. The most serious is hypertensive crisis, often linked to tyramine ingestion, which can result in intracranial bleeding [1] [2]. Other common and significant side effects are summarized below.
| Side Effect Category | Specific Examples | Clinical/Experimental Notes |
|---|---|---|
| Serious & Severe | Hypertensive crisis, Serotonin syndrome, Toxic delirium, Intracranial hemorrhage, Seizures [1] [2] | Require immediate intervention; associated with drug & food interactions. |
| Common Nervous System | Dizziness, Drowsiness, Headache, Hyperreflexia, Tremors, Myoclonic movements, Ataxia [1] [2] | Can interfere with behavioral tests and motor coordination assays. |
| Common Psychiatric | Insomnia, Hypersomnia, Vivid nightmares, Agitation, Confusion, Anorgasmia [1] [2] | May confound models assessing depressive or anxiety-like behaviors. |
| Other | Fatigue, Weight gain, Peripheral neuritis, Paresthesia [1] [2] | Weight gain can be a significant confounder in long-term studies. |
Q2: What are the core mechanisms behind phenelzine's CNS side effects? The side effects stem from its primary mechanism and secondary pharmacological activities.
The following diagram illustrates the relationship between phenelzine's mechanisms and the resulting side effects.
Q3: What experimental strategies can mitigate the risk of hypertensive crisis in rodent models? This is a critical safety concern. Rigorous dietary and pharmacological controls are essential.
Q4: How can we model and investigate phenelzine's impact on neuroinflammation? Emerging research shows phenelzine modulates inflammatory pathways in CNS cells. Here is a detailed protocol based on a recent study using macrophages [7].
Experimental Protocol: Assessing Inflammatory Response in RAW264.7 Macrophages [7]
| Aspect | Specification |
|---|---|
| Objective | To investigate how phenelzine, at varying serotonin concentrations, influences the production of pro/anti-inflammatory cytokines and gene expression in macrophages. |
| Cell Line | RAW264.7 macrophages. |
| Pre-treatment | All groups pre-treated with 100 ng/mL LPS for 24 hours to induce an inflammatory state. |
| Treatment Groups | Control (solvent), Serotonin (0.1 µM and 10 µM), Phenelzine (1 µM), and combinations of phenelzine with different serotonin concentrations. |
| Duration | 24 hours. |
| Key Readouts | Cytokines: IL-6, TNF-α, IL-10 (ELISA). Gene Expression: MAO-A, CYP1A1 (AHR indicator), COX-2, iNOS (RT-qPCR). | | Significance | This model helps decouple phenelzine's MAO inhibition from other anti-inflammatory or immunomodulatory effects, which could be relevant for its CNS side effect profile. |
The workflow for this experiment is outlined below.
Q5: What dosing and administration protocols can help minimize adverse effects in animal models? Proper dosing is key to maintaining animal health and data integrity.
The table below summarizes an efficient, alternative large-scale synthesis of this compound (Nardril) from Phenethylamine [1].
| Step | Reactant(s) | Key Reagent/Condition | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Phenethylamine (1) | 3,3-pentamethylene oxaziridine, Toluene, 90°C, 30 min [1] | N-cyclohexylidene-N'-phenethyl hydrazine (3) [1] | 84% [1] |
| 2 | Intermediate (3) | 20% Hydrochloric acid, then pH adjustment to 8.0 with K(_2)CO(_3), extraction with Isopropyl ether [1] | Phenethyl hydrazine (4) [1] | 87% [1] |
| 3 | Phenethyl hydrazine (4) | Sulfuric acid in Isopropyl alcohol, 0-5°C, then add n-Heptane [1] | This compound (5) [1] | 71% (overall from Phenethylamine) [1] |
This method is considered favorable for industrial scale-up due to its low cost, easy work-up, simple isolation, and high yield [1]. The use of n-Heptane in the final step acts as an anti-solvent to precipitate the product, which is a common technique for isolating solid products in pure form on a large scale [1].
The following diagram illustrates the synthesis workflow and impurity control strategy.
While specific impurities for Phenelzine are not detailed in the search results, the synthesis pathway and pharmaceutical properties suggest key control points.
Q1: Why is this synthetic route preferred for large-scale production over older methods? A1: This route avoids the use of hazardous and moisture-sensitive starting materials like phenethyl bromide or chloride, which are difficult to handle on a large scale and require special precautions. It also features shorter cycle times and simpler isolation and drying operations, reducing overall manufacturing costs [1].
Q2: What analytical techniques are critical for monitoring the synthesis and ensuring quality? A2: While not specified for this exact route, standard techniques would include:
Phenelzine can lead to pyridoxine deficiency through several interconnected biochemical pathways, outlined in the diagram below.
The quantitative and clinical evidence supporting this phenomenon is summarized in the table below.
| Evidence Type | Key Finding | Citation |
|---|---|---|
| Clinical Case Report | Sensorimotor peripheral neuropathy and pyridoxine deficiency in a patient on long-term phenelzine therapy; analogous to neuropathy caused by isoniazid and hydralazine. | [3] |
| Quantitative Study | Plasma PLP levels in patients taking phenelzine were reduced to ~54% of control group levels, on average. | [4] |
| Clinical Observation | The same study found no correlation between PLP levels and phenelzine dosage (30-90 mg/day), and no symptomatic neuropathy was observed in their cohort. | [4] |
For researchers designing preclinical or clinical studies involving phenelzine, consider the following strategies to manage and monitor pyridoxine deficiency.
| Strategy | Protocol Details | Rationale & Considerations |
|---|
| Prophylactic Supplementation | Dose: Clinical sources suggest 25-50 mg of pyridoxine orally per day for prophylaxis against neuropathy [5] [6].
Form: Use the pyridoxine (PN) form for supplementation. Evidence suggests pyridoxal may increase hydrazine toxicity, while pyridoxine reduces it [1]. | Prevents deficiency from developing. Doses below 100 mg/day for less than 30 weeks are not associated with sensory neuropathy in adults [5]. | | Therapeutic Intervention | Implement if signs of deficiency or neuropathy appear. Doses used for drug-induced deficiencies typically range from 30-450 mg daily, often based on the gram-for-gram principle for overdose (e.g., isoniazid) [5] [6]. | Reverses deficiency and its symptoms. Monitor for resolution of neurological symptoms. | | Plasma PLP Monitoring | Monitor plasma pyridoxal 5'-phosphate (PLP) levels in study subjects at baseline and periodically during phenelzine administration [4]. | Provides an objective, quantitative measure of B6 status and confirms deficiency. | | Clinical Neurological Assessment | Conduct regular clinical assessments for symptoms of peripheral neuropathy (e.g., paresthesia, numbness, sensory loss) [3]. | Early detection allows for intervention before significant axonal injury occurs. |
To experimentally validate the interaction between phenelzine and vitamin B6, you can adapt the following core methodology.
Objective: To quantify the depletion of PLP in a biological matrix after exposure to phenelzine.
Key Materials:
Methodology:
How quickly can phenelzine reduce pyridoxine levels? A clinical study found significantly reduced plasma PLP levels in patients on chronic phenelzine therapy, but the exact onset is not well-defined [4]. Monitoring is recommended for long-term studies.
Is the neuropathy caused by phenelzine, or by B6 deficiency? The available evidence suggests the neuropathy is a direct consequence of the functional pyridoxine deficiency induced by phenelzine. It is described as a "pyridoxine-responsive peripheral neuropathy" [3].
Are all patients on phenelzine at risk? No, this appears to be an uncommon adverse effect. However, the risk is significant enough to warrant awareness and consideration of prophylactic measures in a research and clinical context [3] [4] [7].
The following diagram illustrates the metabolic pathway of tyramine and the site of phenelzine's action, which leads to the risk of hypertensive crisis.
For drug safety assessments, understanding tyramine concentration in consumables is critical. The following table summarizes key quantitative findings from the literature.
Table 1: Documented Tyramine Concentrations in Select Consumables
| Food/Beverage Category | Specific Item | Tyramine Concentration | Risk Assessment & Notes | Source |
|---|---|---|---|---|
| Alcoholic Beverages | Bottled/Canned Beer | 0 - 3.16 mg/L | Safe in moderation (<1.5L in 4 hours). Modern commercial processes yield low levels. | [1] |
| Tap Beer (Certain Lagers) | 26.34 - 112.91 mg/L | Dangerous. Associated with a reported hypertensive crisis. Linked to secondary fermentation. | [1] | |
| Dairy Products | Cheddar Cheese (Varied Samples) | 72 - 953 mcg/g | Dangerous. Extreme variability; some samples contain well above the dangerous oral dose threshold. | [2] |
| Dosage Reference | Oral Tyramine (Dose) | 6 mg | Can increase blood pressure. | [2] |
| ~25 mg | Generally considered a dangerous dose. | [2] |
A hypertensive crisis is defined as a severe elevation in blood pressure, typically systolic BP >180 mm Hg and/or diastolic BP >120 mm Hg [3] [4]. It is classified based on the presence or absence of acute target organ damage.
Table 2: Differentiating Hypertensive Emergency from Urgency
| Feature | Hypertensive Urgency | Hypertensive Emergency |
|---|---|---|
| Blood Pressure | >180/120 mm Hg | >180/120 mm Hg |
| Target Organ Damage | Absent | Present |
| Clinical Symptoms | Often asymptomatic, or non-specific (headache, anxiety). | Severe headache, nausea/vomiting, chest pain, dyspnea, visual changes, altered mental status, seizures. |
| Clinical Signs | None indicating acute organ injury. | Pulmonary edema, focal neurological deficits, retinal hemorrhages/papilledema. |
| Management | Gradual BP reduction with oral medications over hours to days. | Immediate BP reduction with parenteral medications in an ICU; requires hospitalization. |
This methodology is adapted from the seminal case report that reanalyzed pressor amines in beer [1].
For clinical studies involving human subjects, this protocol is critical.
Q1: Are all types of beer equally hazardous in the context of MAOI therapy? A: No. Research indicates a critical distinction. Bottled and canned beers produced by modern commercial methods contain low, generally safe levels of tyramine (≤3.16 mg/L). The significant danger comes from tap beers, particularly certain lagers that undergo secondary fermentation, which have been found to contain dangerously high tyramine concentrations (26-113 mg/L) [1].
Q2: What is the scientific basis for the warning against L-tyrosine supplementation with phenelzine? A: The prohibition against L-tyrosine in the prescribing information for phenelzine is theoretically based on L-tyrosine being a metabolic precursor to tyramine. However, a literature review found no reported clinical cases of a hypertensive crisis linked to this combination. This suggests a discrepancy between theoretical risk and documented clinical adverse events, warranting further investigation [6].
Q3: How long does the MAO inhibition effect last after phenelzine discontinuation? A: The enzyme inhibition is irreversible. Therefore, the risk of dietary tyramine interaction persists until the body synthesizes new monoamine oxidase enzyme. A low-tyramine diet should be maintained for a minimum of 2-3 weeks after discontinuing phenelzine [7] [8].
Q4: Beyond tyramine, what other substances pose a risk for interaction with phenelzine? A: The following classes of compounds are contraindicated or require extreme caution:
1. What are the primary risks if a patient on phenelzine requires surgery? The two most critical risks are serotonin syndrome and hypertensive crisis. These can occur if phenelzine is continued, or if any doses have been taken in the 2 weeks prior to surgery, due to the irreversible nature of the enzyme inhibition [1].
2. Should phenelzine be discontinued before elective surgery? This is a nuanced decision that must be made by the patient's psychiatrist and anesthetist. There are two valid approaches [1]:
3. What is the protocol for emergency surgery? For emergency surgery, the MAOI cannot be withdrawn. The anaesthetist must be informed that the patient is taking or has recently taken phenelzine. An MAOI-safe anaesthetic regimen must be used [1].
4. Which anesthetic agents are contraindicated or require caution? The table below summarizes the key interactions with common perioperative agents.
| Drug Category | Agent | Recommendation / Precaution | Primary Rationale |
|---|---|---|---|
| Opioids | Pethidine (Meperidine) | Contraindicated [1] [2] | High risk of serotonin syndrome [1]. |
| Tramadol, Dextromethorphan, Methadone, Fentanyl, Tapentadol | Avoid [1] | Potential to cause serotonin syndrome [1]. | |
| Morphine | Use with caution; preferred strong opioid. Start with 1/3 to 1/2 normal dose [1]. | Risk of respiratory depression; less serotonergic activity [1]. | |
| Sympathomimetics | Indirect-acting (Ephedrine, Metaraminol) | Contraindicated [1] | High risk of hypertensive crisis [1]. |
| Direct-acting (Epinephrine, Norepinephrine, Phenylephrine) | Use with caution; effect is intensified & prolonged. Titrate dose carefully [1]. | Receptor hypersensitivity [1]. | |
| Dopamine | Reduce initial dose to 1/10 normal [1]. | Intensified and prolonged effect [1]. | |
| Other Anesthetic Agents | Ketamine | Avoid [1] | Potential for sympathetic stimulation and hypertension [1] [2]. |
| Suxamethonium (Succinylcholine) | Avoid [1] | Phenelzine decreases plasma cholinesterase, prolonging paralysis [1]. | |
| Local Anesthetics with Vasoconstrictors | Not recommended [1] | Potentiation of pressor effect [1]. | |
| Other Common Meds | 5-HT3 Antagonists (Ondansetron, Granisetron) | Monitor for Serotonin Syndrome [1] | Increased serotonergic activity [1]. |
| Nefopam | Contraindicated [1] | Sympathomimetic activity may cause hypertensive crisis [1]. |
For research and development purposes, the following workflow diagrams the decision-making process for managing phenelzine in a surgical context.
Perioperative Phenelzine Management Workflow
When designing experiments or safety protocols, the following mechanisms are critical to model.
Phenelzine Mechanism and Key Risk Pathways
Successfully navigating the perioperative period for a patient on phenelzine requires a proactive, collaborative strategy. The core principle is to either continue the drug with a meticulously planned, MAOI-safe anesthetic regimen or to discontinue it gradually under psychiatric supervision well in advance of surgery. Emergency situations mandate communication and the use of safe drug alternatives to prevent life-threatening complications like serotonin syndrome and hypertensive crisis.
The table below summarizes the design and findings from pivotal placebo-controlled trials of phenelzine.
| Clinical Condition | Trial Design & Duration | Phenelzine Dosage | Key Efficacy Findings | Primary Outcome Measures & Notes |
|---|
| Depression-Anxiety States [1] | Double-blind; 6 weeks | 30 mg/day vs. 60 mg/day | 60 mg/day: Significantly more effective than placebo for depression & anxiety symptoms. 30 mg/day: No significant difference from placebo. | Confirmed by >80% median inhibition of platelet monoamine oxidase (MAO) in the 60 mg group. | | Social Phobia [2] | Randomized; 8 weeks | Not specified in abstract | Phenelzine demonstrated greater efficacy than placebo after 8 weeks. | Dimensional ratings of overall severity; no significant differences observed at 4 weeks. | | Social Anxiety Disorder (SAD) [3] | Randomized; 12 weeks | Not specified in abstract | Phenelzine was significantly more effective than placebo. Combination Therapy: Phenelzine + Cognitive Behavioral Group Therapy (CBGT) was superior to either monotherapy. | 46.9% of patients in the combination group achieved remission, compared to 7.4% in the placebo group. |
The following outlines the core methodologies commonly used in these clinical trials.
A key aspect of trial design for phenelzine involves understanding its mechanism of action and relevant biomarkers.
The following diagram illustrates the workflow of a typical phenelzine clinical trial and the central role of MAO inhibition in its mechanism of action.
Acute Toxic